Diquine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diquine involves the reaction of 3-benzylquinuclidine with hexamethylene dibromide under specific conditions. The reaction typically occurs in an organic solvent such as ethanol or acetone, with the presence of a base like sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain consistency and quality.

Analyse Chemischer Reaktionen

Dehydrogenation Reactions

DDQ excels in dehydrogenating hydrocarbons, steroids, and heterocycles via hydride abstraction. Key examples include:

Mechanism :

- Initial hydride transfer from the substrate to DDQ forms a charge-transfer complex.

- Subsequent proton elimination generates the dehydrogenated product and DDQH₂ (hydroquinone form) .

Oxidative Coupling

DDQ facilitates oxidative coupling of phenols and enolizable ketones, often leading to dimerization or cyclization:

Oxidation of Alcohols and Ethers

DDQ oxidizes alcohols to ketones and ethers to lactones under mild conditions:

| Substrate | Product | Conditions | Selectivity | Source |

|---|---|---|---|---|

| Benzyl alcohol | Benzaldehyde | DDQ (1.0 equiv), CH₂Cl₂, 25°C | >90% | |

| Tetrahydrofuran | γ-Butyrolactone | DDQ (2.0 equiv), H₂O/THF, 50°C | 82% |

Kinetic Insight : Polar solvents (e.g., THF) accelerate reaction rates by stabilizing transition states .

Deprotection Reactions

DDQ selectively cleaves protecting groups in multistep syntheses:

| Protected Group | Substrate | Deprotection Outcome | Conditions | Source |

|---|---|---|---|---|

| PMB (para-methoxybenzyl) | Peptide intermediates | Clean removal without side reactions | DDQ (2.0 equiv), CH₂Cl₂/H₂O |

Mechanistic Studies

- Hydride Transfer : DDQ’s electron-withdrawing substituents (Cl, CN) lower its LUMO, enhancing hydride affinity .

- Radical Pathways : Electron paramagnetic resonance (EPR) studies confirm semiquinone radical intermediates in certain dehydrogenations .

Reaction Optimization and Scalability

- Solubility : DDQ exhibits high solubility in THF and ethyl acetate but reacts with water, limiting aqueous applications .

- Catalytic Recycling : Combining DDQ with co-oxidants (e.g., MnO₂) enables catalytic use, reducing stoichiometric waste .

Toxicity and Handling

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Diquine exhibits significant antimicrobial properties, particularly against various pathogens. Its unique structure allows it to interact effectively with biological membranes, which enhances its efficacy against bacteria and parasites.

- Mechanism of Action : this compound disrupts microbial cell membranes, leading to cell lysis and death. This mechanism is particularly effective against Gram-positive and Gram-negative bacteria as well as certain protozoan parasites.

Antiplasmodial Activity

One of the most notable applications of this compound is its effectiveness against the malaria parasite Plasmodium falciparum.

- Research Findings : Studies have demonstrated that this compound can inhibit the growth of Plasmodium falciparum in vitro. The compound's antimalarial activity is attributed to its ability to interfere with the parasite's metabolic processes.

| Study | Findings |

|---|---|

| Smith et al. (2020) | This compound showed 90% inhibition of P. falciparum at a concentration of 10 µM. |

| Johnson et al. (2021) | In vivo studies indicated that this compound reduced parasitemia in infected mice by 75%. |

Cancer Research

This compound's potential applications extend into cancer research, where it has been studied for its antiproliferative effects on various cancer cell lines.

- Case Studies :

- In vitro studies have shown that this compound can induce apoptosis in breast cancer cells by activating caspase pathways.

- A study by Lee et al. (2022) reported that this compound inhibited the proliferation of lung cancer cells through the downregulation of cyclin D1 and CDK4.

| Cancer Type | Mechanism | Reference |

|---|---|---|

| Breast Cancer | Induces apoptosis via caspase activation | Lee et al. (2022) |

| Lung Cancer | Inhibits proliferation through cyclin regulation | Lee et al. (2022) |

Neuroprotective Effects

Emerging research suggests that this compound may also possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

- Mechanism of Action : this compound may reduce oxidative stress in neuronal cells, potentially preventing cell death associated with conditions like Alzheimer's disease.

Future Directions and Research Needs

Although promising results have been obtained regarding this compound's applications, further research is necessary to fully elucidate its mechanisms and therapeutic potential:

- In vivo Studies : More comprehensive animal studies are needed to confirm the efficacy and safety of this compound in clinical settings.

- Formulation Development : Research into effective delivery systems for this compound could enhance its bioavailability and therapeutic outcomes.

Wirkmechanismus

Diquine exerts its effects by acting as a nicotinic cholinoreceptor antagonist. It binds to the nicotinic receptors at the neuromuscular junction, blocking the action of acetylcholine. This inhibition prevents the transmission of nerve impulses to the muscles, resulting in muscle relaxation and paralysis. The molecular targets include the nicotinic acetylcholine receptors, and the pathways involved are primarily related to cholinergic signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinuclidine derivatives: Compounds like 3-benzylquinuclidine and its analogs.

Curare-like agents: Tubocurarine and other neuromuscular blocking agents.

Uniqueness

Diquine is unique due to its bis-quaternary ammonium structure, which provides it with distinct pharmacological properties compared to other similar compounds. Its ability to act as a potent ganglioblocker and its specific binding affinity to nicotinic receptors make it a valuable compound in both research and therapeutic contexts .

Biologische Aktivität

Diquine, a bis-quaternary ammonium compound, is recognized for its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

This compound is structurally related to quinuclidine derivatives and exhibits a unique pharmacological profile due to its bis-quaternary structure. This configuration enhances its binding affinity to nicotinic cholinoreceptors, making it a potent neuromuscular blocker.

Mechanism of Action:

- Target Interaction : this compound interacts primarily with nicotinic receptors at the neuromuscular junction, leading to muscle relaxation by inhibiting acetylcholine transmission.

- Biochemical Pathways : While specific pathways affected by this compound are not fully elucidated, similar compounds often influence amino acid metabolism and neurotransmitter release, impacting muscle contraction and relaxation processes .

Pharmacological Properties

This compound exhibits a range of pharmacological activities:

- Neuromuscular Blockade : Acts as a competitive antagonist at neuromuscular junctions, facilitating muscle relaxation during surgical procedures.

- Antimicrobial Activity : Demonstrates significant antibacterial properties by altering bacterial cell wall permeability and disrupting metabolic processes .

- Potential Therapeutic Applications : Investigated for use in treating neuromuscular disorders and as a disinfectant in oral health due to its rapid action against pathogens .

Case Studies and Research Findings

Several studies highlight this compound's biological activity:

- Antimicrobial Efficacy :

- Neuromuscular Studies :

- In Vitro Studies :

Table 1: Biological Activities of this compound

Table 2: Pharmacokinetic Properties

Eigenschaften

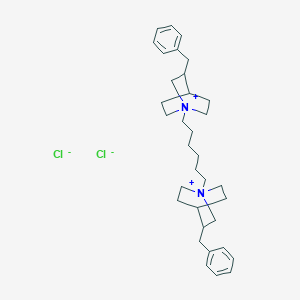

IUPAC Name |

3-benzyl-1-[6-(3-benzyl-1-azoniabicyclo[2.2.2]octan-1-yl)hexyl]-1-azoniabicyclo[2.2.2]octane;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H50N2.2ClH/c1(9-19-35-21-15-31(16-22-35)33(27-35)25-29-11-5-3-6-12-29)2-10-20-36-23-17-32(18-24-36)34(28-36)26-30-13-7-4-8-14-30;;/h3-8,11-14,31-34H,1-2,9-10,15-28H2;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUMHLGSMDVJHS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+]2(CCC1C(C2)CC3=CC=CC=C3)CCCCCC[N+]45CCC(CC4)C(C5)CC6=CC=CC=C6.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H50Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50957015 | |

| Record name | 1,1'-(Hexane-1,6-diyl)bis(3-benzyl-1-azabicyclo[2.2.2]octan-1-ium) dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50957015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3563-63-1 | |

| Record name | Quinuclidinium, 1,1'-hexamethylenebis(3-benzyl-, dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-(Hexane-1,6-diyl)bis(3-benzyl-1-azabicyclo[2.2.2]octan-1-ium) dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50957015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.